molecular formula C20H26O3 B1337930 6-Dehydronandrolone acetate CAS No. 2590-41-2

6-Dehydronandrolone acetate

Cat. No. B1337930
CAS RN: 2590-41-2
M. Wt: 314.4 g/mol
InChI Key: OGUASZAAVFYYIL-XGXHKTLJSA-N
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Description

6-Dehydronandrolone acetate is a synthetic steroid with structural modifications that potentially affect its biological activity. The compound is related to dehydroepiandrosterone (DHEA), a naturally occurring adrenal steroid known for its tumor chemopreventive properties in various animal models. DHEA and its analogs have been shown to inhibit processes implicated in tumorigenesis, such as carcinogen activation, superoxide anion production, and stimulation of DNA synthesis in mouse epidermis .

Synthesis Analysis

The synthesis of 6-dehydronandrolone acetate derivatives, specifically 17-esters of 6-dehydro-16-methylene-17 alpha-hydroxyprogesterone, has been systematically studied. The influence of different halogens at the 6-position and various acyl groups at the 17-position on the progestational and antiandrogenic activities has been explored. A general method for the synthesis of these compounds from common precursors has been described, indicating the potential for a wide range of analogs with varying biological activities .

Molecular Structure Analysis

The molecular structure of 6-dehydronandrolone acetate derivatives, such as 6-chloro-16-methylene-17 alpha-hydroxy-4,6-pregnadiene 17-acetate, has been compared to chlormadinone acetate. The structural similarities suggest that these compounds may exhibit high progestational potency, which could translate into effective contraceptive properties at potentially lower doses than chlormadinone acetate .

Chemical Reactions Analysis

While the specific chemical reactions of 6-dehydronandrolone acetate are not detailed in the provided papers, the related compound DHEA has been reported to inhibit several processes involved in tumorigenesis. These include the inhibition of carcinogen activation, suppression of superoxide anion production, and reduction of DNA synthesis stimulated by 12-O-tetradecanoylphorbol-13-acetate in mouse skin. These effects are likely due to the inhibition of glucose-6-phosphate dehydrogenase and a consequent decrease in the NADPH cellular pool .

Physical and Chemical Properties Analysis

The physical and chemical properties of exo-5,6-dehydronorcantharidin, a compound structurally related to 6-dehydronandrolone acetate, have been studied in various solvents. The solubility data indicates that the compound's solubility increases with temperature and varies significantly across different solvents. The polarity and Hansen solubility parameters of the solvents were used to determine the affinity and solubility order of the compound, suggesting that miscibility between solute and solvent depends on multiple factors. Thermodynamic properties such as mixing and dissolution were calculated based on the UNIQUAC model, providing insights into the interactions between the compound and solvents .

Scientific Research Applications

  • Scientific Field: Steroidal Drug Synthesis
    • Application Summary : 6-Dehydronandrolone acetate is a crucial precursor for the synthesis of C7-functionalized steroidal drugs .
    • Methods of Application : A chemoenzymatic strategy has been reported, involving a one-pot biocatalytic C7β-hydroxylation/C17β-ketoreduction of 19-norandrostenedione by combination of P450 monooxygenase and 17-ketosteroid reductase to generate C7β-hydroxynandrolone as an intermediate, followed by a one-pot chemical dehydration and esterification to form 6-Dehydronandrolone acetate .
    • Results or Outcomes : The gram-scale synthesis of 6-Dehydronandrolone acetate was achieved with a 93% isolated yield, which outperforms the traditional chemical approach (68% yield), thereby signaling great potential for industrial applications .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUASZAAVFYYIL-XGXHKTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335321
Record name (17beta)-3-Oxoestra-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dehydronandrolone acetate

CAS RN

2590-41-2
Record name (17beta)-3-Oxoestra-4,6-dien-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Z Zhang, C Gao, J Zhao, XG Peng, Q Li, A Li - ACS Catalysis, 2023 - ACS Publications
… In summary, we have developed a new chemoenzymatic route for the efficient synthesis of 6-dehydronandrolone acetate (3) that is a crucial precursor for the synthesis of C7-…
Number of citations: 0 pubs.acs.org
L Sun, Y Liu, X Chu, JM Lin - Chromatographia, 2010 - Springer
A rapid and sensitive liquid chromatography–electrospray tandem mass spectrometry method, combined with solid-phase disk extraction cleanup, was developed and applied to the …
Number of citations: 28 link.springer.com
D Caprioglio, SP Fletcher - Chemical Communications, 2015 - pubs.rsc.org
… Fulvestrant (Faslodex®) was synthesized in four steps (35% overall yield) from 6-dehydronandrolone acetate. Catalyst controlled, room temperature, diastereoselective 1,6-addition of …
Number of citations: 27 pubs.rsc.org
XS Li, S Li, G Kellermann - Talanta, 2018 - Elsevier
… Louis, MO, USA) with the exception of 6-dehydronandrolone acetate, which was obtained from Ark Pharm, Inc. (Arlington Heights, IL, USA), and 16-epiestriol and 17-epiestriol were from …
Number of citations: 40 www.sciencedirect.com
A Malhotra, R Singh, PC Acharya, R Bansal - Medicinal Chemistry of …, 2023 - Elsevier
… Fulvestrant is synthesized via a four-step reaction procedure using 6-dehydronandrolone acetate as a starting material in a copper-catalyzed Grignard reaction carried out at room …
Number of citations: 0 www.sciencedirect.com
D Vargová, I Némethová, R Šebesta - Organic & Biomolecular …, 2020 - pubs.rsc.org
… methodology of Cu-catalyzed conjugate addition was implemented in the total synthesis of fulvestrant (103) (Falsodex®, breast cancer drug) starting from 6-dehydronandrolone acetate (…
Number of citations: 26 pubs.rsc.org
JY Wang - 2020 - ora.ox.ac.uk
The topic of this thesis is the synthesis of Taxane derivatives using the asymmetric conjugate addition of alkenes. Taxol is an important anti-cancer drug and owing to its complex …
Number of citations: 2 ora.ox.ac.uk

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